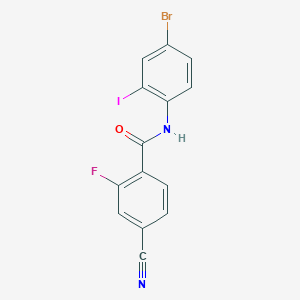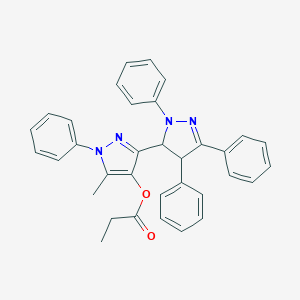
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide, also known as BIBF 1120, is a potent inhibitor of several receptor tyrosine kinases. It is a promising drug candidate for the treatment of various cancers, fibrotic diseases, and other conditions.
作用機序
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 inhibits the activity of several receptor tyrosine kinases by binding to their ATP-binding sites, thereby blocking their downstream signaling pathways. This leads to the inhibition of angiogenesis, proliferation, and migration of cancer cells and other pathological cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have potent anti-tumor and anti-fibrotic effects in various preclinical models. It has also been shown to improve survival outcomes in patients with non-small cell lung cancer and idiopathic pulmonary fibrosis. N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have a good safety profile and is generally well-tolerated by patients.
実験室実験の利点と制限
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 is a potent and selective inhibitor of several receptor tyrosine kinases, making it a valuable tool for studying their roles in various pathological processes. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways and cellular processes.
将来の方向性
There are several future directions for the development and application of N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120. One direction is to explore its potential therapeutic applications in other types of cancer and fibrotic diseases. Another direction is to investigate its combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to understand its long-term safety and potential side effects.
合成法
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 can be synthesized by a multi-step process involving the reaction of 4-bromo-2-iodoaniline with 4-cyano-2-fluorobenzoyl chloride, followed by further reactions and purifications. The final product is obtained as a white powder with a purity of over 99%.
科学的研究の応用
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play critical roles in tumor angiogenesis, fibrosis, and other pathological processes.
特性
分子式 |
C14H7BrFIN2O |
|---|---|
分子量 |
445.02 g/mol |
IUPAC名 |
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C14H7BrFIN2O/c15-9-2-4-13(12(17)6-9)19-14(20)10-3-1-8(7-18)5-11(10)16/h1-6H,(H,19,20) |
InChIキー |
JDLPDFZWZXFJCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
正規SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)